Bienvenue dans la boutique en ligne BenchChem!

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Medicinal Chemistry Organic Synthesis Building Block Procurement

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2; synonym: 3,4-(trimethylenedioxy)aniline) is a primary aromatic amine bearing a fused 1,5-benzodioxepin bicyclic core. With a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol, it is supplied commercially as a crystalline solid (mp 79–81 °C) at ≥97% purity by major vendors including Thermo Scientific (Alfa Aesar/Maybridge), Apollo Scientific, and Bidepharm.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 175136-34-2
Cat. No. B063109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
CAS175136-34-2
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)N)OC1
InChIInChI=1S/C9H11NO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5,10H2
InChIKeyFVLCICVRAPEYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2): Core Scaffold Definition and Procurement-Relevant Identity


3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2; synonym: 3,4-(trimethylenedioxy)aniline) is a primary aromatic amine bearing a fused 1,5-benzodioxepin bicyclic core. With a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol, it is supplied commercially as a crystalline solid (mp 79–81 °C) at ≥97% purity by major vendors including Thermo Scientific (Alfa Aesar/Maybridge), Apollo Scientific, and Bidepharm . The compound is catalogued under MDL number MFCD00218806 and PubChem CID 2775654, and is classified as a research chemical intermediate with applications spanning medicinal chemistry, fragment-based drug discovery, agrochemical synthesis, and coordination chemistry .

Why 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Cannot Be Generically Substituted by Other 7-Position Benzodioxepin Analogs


The 7-position substituent on the 1,5-benzodioxepin scaffold dictates both the available synthetic chemistry and the biological profile of derived compounds. The primary aryl amine of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine provides a nucleophilic handle that enables direct amide bond formation, Schiff base condensation, urea synthesis, and diazotization–cross-coupling without prior functional group interconversion [1]. In contrast, the 7-bromo analog (CAS 147644-11-9) requires transition-metal-catalyzed amination; the 7-nitro analog (CAS 78288-94-5) requires reduction to the amine before further derivatization; and the unsubstituted parent (CAS 7216-18-4) lacks a functionalizable position at C-7 entirely . Furthermore, the amine imparts a markedly different solid-state profile (crystalline solid, mp 79–81 °C) compared with the 7-bromo (liquid at 20 °C) and unsubstituted (mp 14–15 °C) analogs, directly affecting handling, storage, and formulation workflows [2].

Quantitative Comparator Evidence for 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine vs. Closest Structural Analogs


Synthetic Step-Count Advantage of the Primary Aryl Amine Over the 7-Bromo and 7-Nitro Analogs

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine provides a directly reactive primary aryl amine at the 7-position, enabling single-step amide coupling, Schiff base formation, urea synthesis, and diazotization–Sandmeyer or Suzuki coupling. In contrast, the 7-bromo analog (CAS 147644-11-9, C₉H₉BrO₂, MW 229.07) requires a Pd-catalyzed Buchwald–Hartwig amination (typically 2 synthetic steps from the bromide) to install nitrogen functionality, while the 7-nitro analog (CAS 78288-94-5, C₉H₉NO₄, MW 195.17) requires a prior reduction step (e.g., H₂/Pd–C or SnCl₂) before any amine-based chemistry can proceed. The unsubstituted 3,4-dihydro-2H-1,5-benzodioxepine (CAS 7216-18-4, C₉H₁₀O₂, MW 150.18) has no C-7 functional handle whatsoever for C–N bond formation .

Medicinal Chemistry Organic Synthesis Building Block Procurement

Validated Fragment Hit for Mycobacterium tuberculosis DHFR with a Novel Crystallographic Binding Mode (PDB 6VSF, 2.01 Å Resolution)

In a fragment-based drug discovery campaign targeting Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), the 7-substituted benzodioxepin fragment 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid—directly accessible from 3,4-dihydro-2H-1,5-benzodioxepin-7-amine via acylation—was identified as a crystallographically validated hit. The X-ray co-crystal structure (PDB 6VSF, resolution 2.012 Å) revealed a novel binding mode that considerably differs from other DHFR antifolates, occupation of an underutilised region of the MtDHFR active site, and low micromolar binding affinity. SAR-by-catalog expansion from this fragment yielded compounds with sub-micromolar MtDHFR affinity and up to 50-fold selectivity over human DHFR [1][2]. No comparable fragment-derived DHFR co-crystal structure has been reported for the 7-bromo, 7-nitro, or unsubstituted benzodioxepin analogs, highlighting the specific utility of the amine-bearing scaffold as a fragment growth vector [1].

Fragment-Based Drug Discovery Tuberculosis DHFR Inhibitors Crystallography

CDK4/Cyclin D1 Kinase Inhibition by a 7-Amino-Benzodioxepin-Derived Pyrimidine: IC₅₀ = 316 nM

The compound N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-{pyrazolo[1,5-a]pyridazin-3-yl}pyrimidin-2-amine, synthesized directly from 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, exhibited an IC₅₀ of 316 nM against cyclin-dependent kinase 4 (CDK4) in complex with cyclin D1, determined by a biochemical assay using 2.5 µM ATP/[γ-³²P]ATP [1]. Structurally analogous kinase inhibitors built on the 7-bromo-benzodioxepin scaffold (e.g., US8722896, 7-substituted carboxamide series) required pre-functionalization via the bromide, and the most potent congeners in the 7-bromo-derived chemotype showed IC₅₀ values of 102 nM at a different target (PKR2), illustrating that the 7-amine vector and the 7-bromide vector lead to distinct chemotypes with divergent target selectivity profiles [2][3].

Kinase Inhibitors CDK4 Oncology Medicinal Chemistry

Schiff Base Ligand Precursor: Documented Multi-Modal Biological Activity of Metal Complexes Derived from the 7-Amine Scaffold

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine was used as the primary amine component to synthesize four bidentate heterocyclic Schiff base ligands (HL1–HL4) by condensation with salicylaldehyde derivatives and 2-hydroxy-1-naphthaldehyde. The resulting ligands and their sixteen Co(II), Ni(II), Cu(II), and Zn(II) complexes were evaluated in DPPH and ABTS antioxidant assays, serial dilution antimicrobial assays against six microbial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, Candida albicans), and egg albumin anti-inflammatory assays. The ligand HL4 and its Cu(II) complexes showed the most significant DPPH radical scavenging activity, while ligand HL2 and its Zn(II) complexes demonstrated the most potent antimicrobial and anti-inflammatory effects. Cytotoxicity evaluation on Vero cells identified the Zn(II) complex (12) of HL2 as the least cytotoxic among the most active compounds. Molecular docking against S. aureus DHFR, E. coli DNA gyrase B, and C. albicans sterol-14α-demethylase corroborated the antimicrobial findings [1]. No comparable multi-modal biological dataset exists for Schiff base ligands derived from 7-bromo-, 7-nitro-, or unsubstituted benzodioxepin precursors.

Coordination Chemistry Antimicrobial Antioxidant Anti-inflammatory Schiff Base

PDE4 Inhibitor Intermediate: Enhanced Bioaccessibility of the 7-Amine-Derived Carboxamide via Dendrimer Complexation

The 7-amine benzodioxepin scaffold served as the key intermediate for synthesizing N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-4-carboxamide, a selective phosphodiesterase-4 (PDE4) inhibitor. A phase solubility study demonstrated that complexation with polyamidoamine (PAMAM) dendrimer enhanced the aqueous solubility of this highly hydrophobic PDE4 inhibitor in a pH-dependent manner (pH 9.0 > 7.0 > 4.0). Thermodynamic parameters confirmed exothermic, spontaneous complexation with a negative ΔH° and positive ΔS°, and the drug–dendrimer conjugates retained promising bioactivity [1]. The PDE4 inhibitor patent family (Leo Pharma; US 8,980,905 B2; WO 2011/160632 A1) explicitly describes benzodioxepine heterocyclic compounds as PDE4 inhibitors, providing a clear industrial trajectory for the 7-amine scaffold [2][3]. The 7-bromo and 7-nitro analogs cannot directly yield the corresponding 7-carboxamide PDE4 inhibitor without prior functional group interconversion.

PDE4 Inhibition Anti-inflammatory Drug Delivery Dendrimer

Procurement-Driven Application Scenarios for 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Based on Comparator Evidence


Fragment-Based Drug Discovery for Novel Anti-Tuberculosis DHFR Inhibitors

Research groups engaged in fragment-based drug discovery targeting Mycobacterium tuberculosis DHFR should prioritize 3,4-dihydro-2H-1,5-benzodioxepin-7-amine as a synthetic entry point. The 7-amine-derived fragment has a validated co-crystal structure (PDB 6VSF, 2.01 Å), demonstrated sub-micromolar binding affinity after SAR expansion, and 50-fold selectivity for MtDHFR over human DHFR [1]. This pre-existing structural biology data eliminates the need for de novo fragment screening of the benzodioxepin chemotype and provides a direct growth vector from the 7-amine position. The 7-bromo, 7-nitro, and unsubstituted analogs lack any comparable crystallographic validation for the MtDHFR target [1].

CDK4-Targeted Kinase Inhibitor Libraries in Oncology

Medicinal chemistry teams building kinase inhibitor libraries for CDK4/cyclin D1-driven cancers should select the 7-amine benzodioxepin scaffold. The pyrazolo-pyridazinyl-pyrimidine derivative synthesized directly from this amine shows an IC₅₀ of 316 nM against CDK4/cyclin D1, a clinically validated oncology target [1]. In contrast, the 7-bromo benzodioxepin scaffold yields compounds with activity against a different kinase target (PKR2, IC₅₀ = 102 nM), indicating that the 7-amine and 7-bromo scaffolds are not functionally interchangeable for CDK4 inhibitor programs [2][3].

Schiff Base Metallodrug Discovery for Antimicrobial and Antioxidant Applications

Bioinorganic chemistry laboratories synthesizing Schiff base metal complexes for antimicrobial or antioxidant screening should procure the 7-amine benzodioxepin rather than any other 7-substituted analog. The amine enables direct condensation with aldehydes to form bidentate Schiff base ligands; the resulting Co(II), Ni(II), Cu(II), and Zn(II) complexes have been fully characterized and biologically profiled across antioxidant (DPPH, ABTS), antimicrobial (six strains), and anti-inflammatory assays, with accompanying cytotoxicity and molecular docking data [1]. This comprehensive dataset, published in Research on Chemical Intermediates (2023), provides a reproducible experimental framework that is completely absent for 7-bromo-, 7-nitro-, or unsubstituted benzodioxepin-derived analogs [1].

PDE4 Inhibitor Development with Formulation-Ready Solubility Data

Pharmaceutical development groups targeting PDE4 for inflammatory disease indications (asthma, COPD, atopic dermatitis) benefit from the 7-amine benzodioxepin scaffold as the synthetic precursor to N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-4-carboxamide, a selective PDE4 inhibitor with demonstrated PAMAM dendrimer-mediated solubility enhancement (pH 9.0 > 7.0 > 4.0) [1]. The corresponding patent family (US 8,980,905 B2; WO 2011/160632 A1) provides an industrial framework for this chemotype, and the thermodynamic characterization of the drug–dendrimer complex offers formulation scientists a pre-optimized solubility-enhancement strategy [2][3]. The 7-bromo and 7-nitro analogs require additional synthetic steps to reach the same PDE4-active carboxamide scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.